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Introduction
Fadraciclib (formerly CYC065) is a potent, orally bioavailable, second-generation, small-

molecule inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).

[1][2][3][4] Its dual mechanism of action, targeting both cell cycle progression and

transcriptional regulation, makes it a promising therapeutic agent for various cancers, including

hematological malignancies.[1][5] Dysregulation of CDK activity is a hallmark of many cancers,

contributing to uncontrolled proliferation and survival.[2][3] Fadraciclib has demonstrated

preclinical efficacy in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and

various lymphomas by inducing apoptosis and cell cycle arrest.[6][7][8] It has also shown

synergistic effects when combined with other targeted agents, such as the BCL2 inhibitor

venetoclax.[2][6]

These application notes provide a comprehensive overview of the use of fadraciclib in

hematological malignancy research, including its mechanism of action, preclinical data, and

detailed experimental protocols.

Mechanism of Action
Fadraciclib exerts its anti-neoplastic effects through the dual inhibition of CDK2 and CDK9.
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CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b

(p-TEFb). p-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a

critical step for transcriptional elongation of short-lived anti-apoptotic proteins.[1][3]

Fadraciclib-mediated inhibition of CDK9 leads to a rapid decrease in the levels of key

survival proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the oncoprotein MYC.

[2][3] The downregulation of these proteins is a primary driver of apoptosis in cancer cells

treated with fadraciclib.[2][7]

CDK2 Inhibition: CDK2, in complex with cyclin E, plays a crucial role in the G1 to S phase

transition of the cell cycle.[1] Inhibition of CDK2 by fadraciclib can induce cell cycle arrest.[1]

Furthermore, in aneuploid cancer cells with excessive centrosomes, CDK2 inhibition

prevents centrosome clustering during mitosis, leading to multipolar cell division and a form

of mitotic catastrophe known as anaphase catastrophe.[9] This induction of anaphase

catastrophe is a broadly active mechanism in various cancers, including lymphoma.[9]

The simultaneous inhibition of CDK9 and CDK2 provides a powerful two-pronged attack on

cancer cells, leading to both cell death and inhibition of proliferation.

Data Presentation
Table 1: In Vitro Activity of Fadraciclib in Hematological
Malignancies

Cell Line Type Key Findings Reference

Acute Myelogenous Leukemia

(AML)

Downregulation of MCL-1,

suppression of RNAPII-driven

transcription, and rapid

induction of apoptosis.[7]

[7]

Diffuse Large B-Cell

Lymphoma (DLBCL)

Sensitivity in cell lines with

MLL rearrangements and myc

amplification or

overexpression.[8]

[8]

Chronic Lymphocytic

Leukemia (CLL)

Synergistic effects in

combination with venetoclax.

[6]

[6]
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Table 2: Fadraciclib Clinical Trials in Hematological
Malignancies

Trial Identifier Phase
Status (as of
late 2022)

Conditions Interventions

NCT03739554 Phase 1 Ongoing

Relapsed or

Refractory

Chronic

Lymphocytic

Leukemia (CLL)

Fadraciclib in

combination with

Venetoclax

NCT04017546 Phase 1 Ongoing

Relapsed or

Refractory Acute

Myeloid

Leukemia (AML)

or

Myelodysplastic

Syndrome (MDS)

Fadraciclib in

combination with

Venetoclax

NCT04983810 Phase 1/2 Ongoing

Advanced Solid

Tumors and

Lymphoma

Fadraciclib

NCT05168904 Phase 1/2 Ongoing
Hematological

Malignancies
Fadraciclib

Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of fadraciclib in

hematological cancer cell lines.

Materials:

Hematological cancer cell lines (e.g., AML, DLBCL, CLL lines)

Fadraciclib (CYC065)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

96-well plates

MTS or MTT reagent

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium.

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Prepare serial dilutions of fadraciclib in complete medium at 2x the final desired

concentrations.

Add 100 µL of the fadraciclib dilutions to the respective wells. Include vehicle control (e.g.,

DMSO) wells.

Incubate for 72 hours.

Add 20 µL of MTS or MTT reagent to each well.

Incubate for 2-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value

using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by fadraciclib.

Materials:
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Hematological cancer cell lines

Fadraciclib

Complete cell culture medium

6-well plates

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

Flow cytometer

Procedure:

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time

of harvest.

Treat cells with fadraciclib at various concentrations (e.g., 1x and 2x the IC50) for 24-48

hours. Include a vehicle control.

Harvest the cells by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 100 µL of 1x binding buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1x binding buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-),

early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin

V-/PI+) cells.[1]

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of fadraciclib on cell cycle distribution.[6]
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Materials:

Hematological cancer cell lines

Fadraciclib

Complete cell culture medium

6-well plates

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with fadraciclib as described for the apoptosis assay.[6]

Harvest and wash the cells with PBS.

Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S,

and G2/M phases of the cell cycle.[6]

Western Blot Analysis
This protocol is for detecting changes in protein expression levels following fadraciclib

treatment.

Materials:

Hematological cancer cell lines
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Fadraciclib

RIPA lysis buffer with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA)

SDS-PAGE gels

Transfer membranes (e.g., PVDF)

Primary antibodies against:

Phospho-RNA Polymerase II (Ser2)

MCL-1

MYC

Cleaved PARP

GAPDH or β-actin (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with fadraciclib for various time points (e.g., 6, 12, 24 hours).

Lyse the cells in RIPA buffer and quantify the protein concentration.

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.[1]
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Caption: Mechanism of Action of Fadraciclib (CYC065).
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Caption: In Vitro Experimental Workflow for CYC065 Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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